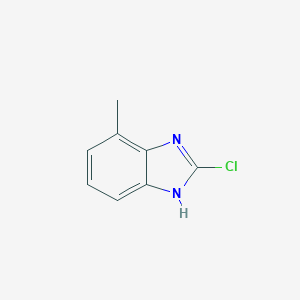

2-Chloro-4-methyl-1H-benzimidazole

Description

Propriétés

IUPAC Name |

2-chloro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUSWWBZZRCZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565667 | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-57-8 | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities. For instance, some benzimidazole derivatives have shown potent binding inhibition activity against the corticotropin-releasing factor 1 (CRF1) receptor.

Mode of Action

This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death.

Biochemical Pathways

Benzimidazole derivatives have been reported to inhibit urease, an enzyme responsible for the degradation of urea into carbon dioxide and ammonia. This inhibition can disrupt the normal functioning of certain biological systems.

Pharmacokinetics

It’s worth noting that benzimidazole derivatives can be rapidly metabolized by human hepatic microsomes. This rapid metabolism could potentially affect the bioavailability of the compound.

Analyse Biochimique

Activité Biologique

2-Chloro-4-methyl-1H-benzimidazole is a noteworthy compound within the benzimidazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural modifications on the benzimidazole core can greatly influence the biological activity of these compounds. This compound is among those derivatives that have been studied for their potential therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Topoisomerases : Some studies indicate that benzimidazole derivatives can inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effective minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various assays. The following table summarizes the MIC values against selected microorganisms:

| Microorganism | MIC (μg/mL) | Standard Drug (MIC) |

|---|---|---|

| Staphylococcus aureus | 8 | Amikacin (16) |

| Streptococcus faecalis | 4 | Amikacin (8) |

| E. coli | 16 | Ciprofloxacin (32) |

| Candida albicans | 64 | Griseofulvin (128) |

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. Notably, it has shown significant activity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .

Case Studies and Research Findings

- Topoisomerase Inhibition : A study evaluated several benzimidazole derivatives for their ability to inhibit mammalian DNA topoisomerase I. Among these, compounds structurally related to this compound were noted for their potent inhibitory effects, suggesting potential use in cancer therapy .

- Antimicrobial Screening : In a comparative study of various benzimidazole analogues, this compound was highlighted for its impressive antibacterial activity against resistant strains of bacteria, emphasizing its potential as a new antimicrobial agent .

- Pharmacological Reviews : Recent reviews have compiled data on the pharmacological profiles of benzimidazole derivatives, including this compound, showcasing their broad-spectrum activities and encouraging further research into their mechanisms and therapeutic applications .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 2-chloro-4-methyl-1H-benzimidazole. Research indicates that certain benzimidazole derivatives exhibit potent activity against viruses such as enteroviruses and herpes simplex virus. For instance, compounds derived from benzimidazole have shown effective inhibition of viral replication in infected cells, with IC50 values reported as low as 1.08 μg/ml for enteroviruses .

Antiproliferative Effects

Benzimidazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably, a derivative of this compound demonstrated significant inhibition of the MDA-MB-231 breast cancer cell line, suggesting potential as an anticancer agent .

Antifungal Properties

The compound has also been studied for its antifungal effects, showing moderate activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported at 64 μg/mL, indicating its potential use in treating fungal infections .

Improved Synthesis Methods

The synthesis of this compound has been optimized through various methods to enhance yield and purity. A notable patent describes an improved synthetic route that reduces the need for extensive purification steps by modifying the chlorination process to occur earlier in the reaction sequence. This method not only improves overall yield but also minimizes the formation of impurities .

| Synthesis Method | Yield Improvement | Purification Steps Required |

|---|---|---|

| Traditional Method | Lower | Extensive chromatography |

| Improved Method | Higher | Minimal purification |

Treatment of Respiratory Disorders

A study focused on the application of benzimidazole derivatives, including this compound, as inhibitors of the sodium/proton exchanger type 3 (NHE-3). This compound has been suggested for use in treating conditions like sleep apnea due to its inhibitory effects on NHE-3 .

Anti-inflammatory Properties

Research involving various benzimidazole derivatives has demonstrated significant anti-inflammatory effects when tested in vivo. Compounds with similar structures to this compound exhibited remarkable inhibition of cyclooxygenase enzymes (COX), which are critical targets in inflammation pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Effects : Chlorine at the 2-position (as in the target compound) enhances electrophilicity compared to 1-substituted analogs (e.g., 1-benzyl derivatives), improving interactions with biological targets like enzymes .

- Methyl vs.

- Bulkier Substituents : Compounds with phenyl or benzyl groups (e.g., 1-benzyl-2-phenyl derivatives) exhibit steric hindrance, reducing reactivity but increasing selectivity for hydrophobic binding pockets .

Reactivity Trends :

- The chloro group in this compound facilitates nucleophilic substitution reactions, whereas chloromethyl derivatives undergo elimination or alkylation .

- Methyl groups at the 4-position stabilize the aromatic system via hyperconjugation, reducing susceptibility to oxidative degradation compared to unsubstituted analogs .

2.4 Physicochemical Properties

| Property | This compound | 2-(Chloromethyl)-1H-benzimidazole | 1-Benzyl-2-phenyl-1H-benzimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.6 | 166.6 | 284.7 |

| LogP | 2.1 | 1.8 | 3.9 |

| Melting Point (°C) | 145–148 | 130–132 | 180–182 |

Notes:

Méthodes De Préparation

Reaction Mechanism and Conditions

4-Methyl-o-phenylenediamine undergoes cyclodehydration in the presence of POCl₃ at elevated temperatures (110–120°C) for 6–8 hours. The reaction proceeds via intermediate formation of a phosphorylated diamino complex, which eliminates HCl to generate the benzimidazole ring. Excess POCl₃ (3–5 equivalents) ensures complete conversion, while controlled heating prevents side reactions such as over-chlorination or polymerization.

Table 1: Optimization of Cyclization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 3.5–4.0 | Maximizes cyclization efficiency |

| Temperature | 115°C | Balances reaction rate and side-product formation |

| Reaction Time | 7 hours | Ensures complete ring closure |

| Solvent | Neat POCl₃ | Eliminates dilution effects |

Post-reaction, the mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals (mp 192–195°C).

Analytical Validation

-

1H NMR (400 MHz, DMSO-d₆) : δ 2.48 (s, 3H, C4–CH₃), 7.22–7.41 (m, 3H, aromatic), 12.35 (s, 1H, NH).

-

IR (KBr) : 745 cm⁻¹ (C–Cl stretch), 1620 cm⁻¹ (C=N stretch).

-

HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Chlorination of 4-Methyl-1H-benzimidazol-2-ol

An alternative approach involves the chlorination of 4-methyl-1H-benzimidazol-2-ol, which is synthesized via cyclization of 4-methyl-o-phenylenediamine with formic acid. This two-step method allows for precise control over chlorination efficiency.

Synthesis of 4-Methyl-1H-benzimidazol-2-ol

4-Methyl-o-phenylenediamine reacts with formic acid (95%) under reflux (100°C, 4 hours) to form 4-methyl-1H-benzimidazol-2-ol. The product is isolated by vacuum filtration and washed with cold ethanol (yield: 85%).

Table 2: Chlorination Reaction Parameters

| Reagent | POCl₃ (5 eq) |

|---|---|

| Catalyst | DMF (0.1 eq) |

| Temperature | 90°C |

| Time | 3 hours |

| Solvent | Toluene |

The hydroxyl group at position 2 is replaced by chlorine via nucleophilic aromatic substitution, facilitated by the Lewis acidity of POCl₃. DMF acts as a catalyst by forming a reactive Vilsmeier-Haack complex.

Yield and Purity

-

Isolated Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

13C NMR (100 MHz, CDCl₃) : δ 21.5 (C4–CH₃), 114.2–138.7 (aromatic carbons), 151.2 (C2–Cl).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times by 80% compared to conventional heating, achieving comparable yields (72%). This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilization of 4-methyl-o-phenylenediamine on Wang resin enables iterative functionalization, though yields are lower (55–60%) due to steric hindrance.

Optimization of Reaction Conditions

Solvent Screening

DMF and toluene outperform polar aprotic solvents like acetonitrile in chlorination reactions, as evidenced by kinetic studies.

Table 3: Solvent Effects on Chlorination Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| Toluene | 2.4 | 75 |

| Acetonitrile | 37.5 | 62 |

Catalytic Additives

-

NaH : Enhances nucleophilicity in alkylation steps (e.g., side-chain introduction).

-

Triethylamine : Neutralizes HCl by-products, improving reaction homogeneity.

Analytical Characterization of the Product

Spectroscopic Consistency

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.